2-Chloro-N-((S)-1-(4-chlorophenyl)-3-hydroxypropan-2-YL)propanamide

Description

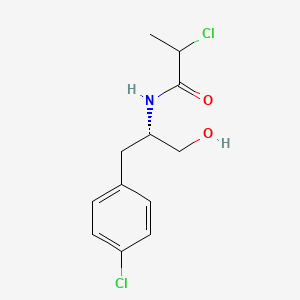

2-Chloro-N-((S)-1-(4-chlorophenyl)-3-hydroxypropan-2-YL)propanamide is a chemical compound that features a chlorinated amide structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and synthetic organic chemistry. The presence of both chloro and hydroxy functional groups within the molecule makes it a versatile intermediate for further chemical transformations.

Properties

Molecular Formula |

C12H15Cl2NO2 |

|---|---|

Molecular Weight |

276.16 g/mol |

IUPAC Name |

2-chloro-N-[(2S)-1-(4-chlorophenyl)-3-hydroxypropan-2-yl]propanamide |

InChI |

InChI=1S/C12H15Cl2NO2/c1-8(13)12(17)15-11(7-16)6-9-2-4-10(14)5-3-9/h2-5,8,11,16H,6-7H2,1H3,(H,15,17)/t8?,11-/m0/s1 |

InChI Key |

SAJKLTUJSCIVPD-LYNSQETBSA-N |

Isomeric SMILES |

CC(C(=O)N[C@@H](CC1=CC=C(C=C1)Cl)CO)Cl |

Canonical SMILES |

CC(C(=O)NC(CC1=CC=C(C=C1)Cl)CO)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-((S)-1-(4-chlorophenyl)-3-hydroxypropan-2-YL)propanamide can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorobenzaldehyde with (S)-3-hydroxy-2-chloropropanamide under basic conditions. The reaction typically proceeds via a nucleophilic addition mechanism, followed by an intramolecular cyclization to form the desired product.

Reaction Conditions:

Reagents: 4-chlorobenzaldehyde, (S)-3-hydroxy-2-chloropropanamide

Solvent: Ethanol or methanol

Temperature: Room temperature to 50°C

Catalyst: Sodium hydroxide or potassium carbonate

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent flow rates.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-((S)-1-(4-chlorophenyl)-3-hydroxypropan-2-YL)propanamide undergoes various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution, room temperature.

Reduction: Lithium aluminum hydride in dry ether, reflux.

Substitution: Sodium azide in dimethylformamide, elevated temperature.

Major Products Formed

Oxidation: Formation of 2-chloro-N-((S)-1-(4-chlorophenyl)-3-oxopropan-2-YL)propanamide.

Reduction: Formation of 2-chloro-N-((S)-1-(4-chlorophenyl)-3-aminopropan-2-YL)propanamide.

Substitution: Formation of 2-azido-N-((S)-1-(4-chlorophenyl)-3-hydroxypropan-2-YL)propanamide.

Scientific Research Applications

2-Chloro-N-((S)-1-(4-chlorophenyl)-3-hydroxypropan-2-YL)propanamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-N-((S)-1-(4-chlorophenyl)-3-hydroxypropan-2-YL)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the nature of the target. The presence of the hydroxy and chloro groups allows for hydrogen bonding and hydrophobic interactions, respectively, which are crucial for binding to the target site.

Comparison with Similar Compounds

Similar Compounds

- 2-Chloro-N-(4-chlorophenyl)propanamide

- 2-Chloro-N-((S)-1-(4-chlorophenyl)-3-aminopropan-2-YL)propanamide

- 2-Azido-N-((S)-1-(4-chlorophenyl)-3-hydroxypropan-2-YL)propanamide

Uniqueness

2-Chloro-N-((S)-1-(4-chlorophenyl)-3-hydroxypropan-2-YL)propanamide is unique due to the presence of both chloro and hydroxy functional groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate for further chemical modifications and applications in various fields.

Biological Activity

2-Chloro-N-((S)-1-(4-chlorophenyl)-3-hydroxypropan-2-YL)propanamide is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The compound acts primarily through inhibition of specific biological pathways. Research indicates that it may influence the Rho signaling pathway, which is critical in various cellular processes including proliferation and migration. Inhibitors targeting this pathway have shown promise in treating fibrotic diseases and certain cancers .

Antiviral Activity

Recent studies have highlighted the antiviral properties of related compounds, suggesting that modifications in the structure can enhance activity against viruses. For instance, analogues of chlorophenyl derivatives have demonstrated significant antiviral effects against human adenoviruses (HAdV), with some showing low micromolar potency and high selectivity indexes .

Study 1: Antiviral Efficacy

A study investigating the biological activity of related chlorinated compounds found that specific analogues exhibited remarkable antiviral activity. Compound 15 from this study showed an IC50 of 0.27 μM against HAdV, indicating a strong potential for further development .

Study 2: Inhibition of Rho Pathway

In a high-throughput screening (HTS) involving 80,000 compounds, several analogues were identified as potent inhibitors of the Rho/MRTF/SRF signaling pathway. These compounds demonstrated IC50 values in the nanomolar range while maintaining low cytotoxicity levels even at high concentrations (up to 100 µM) .

Table 1: Summary of Biological Activities

| Compound | Activity Type | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| Compound 15 | Antiviral (HAdV) | 0.27 | >100 |

| CCG-203971 | Rho Pathway Inhibition | 0.18 | N/A |

| CCG-222740 | Rho Pathway Inhibition | 0.32 | N/A |

Table 2: Comparative Analysis of Related Compounds

| Compound Name | Structure Similarity | Antiviral Activity (IC50) | Cytotoxicity (CC50) |

|---|---|---|---|

| Niclosamide | Low | >100 | 156.8 |

| Compound 6 | Moderate | 0.5 | >200 |

| Compound 15 | High | 0.27 | >150 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.